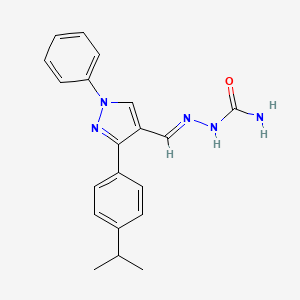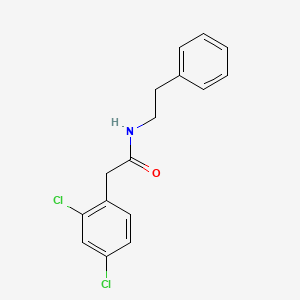![molecular formula C13H11N3O3S B5563219 N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B5563219.png)
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide, also known as NTAPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules. N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide has been found to interact with metal ions, proteins, and nucleic acids, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been reported that N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. This property of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide makes it a valuable tool for studying the role of oxidative stress in different biological processes.
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide has also been found to exhibit anti-inflammatory properties. It has been reported that N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can inhibit the production of pro-inflammatory cytokines, which can lead to the suppression of inflammation. This property of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide makes it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is its high selectivity towards metal ions. This property of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide makes it a valuable tool for studying the role of metal ions in different biological processes. Another advantage of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is its fluorescent properties, which make it a useful probe for studying different biological processes.
However, one of the main limitations of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is its low solubility in water. This property of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can make it challenging to use in aqueous solutions, which can limit its applications in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide. One of the most significant areas of research is the development of new synthetic methods for N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide. This can lead to the production of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide with higher yields and purity, which can facilitate its use in various experiments.
Another important area of research is the investigation of the mechanism of action of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide as an antitumor agent. This can lead to the development of new therapeutic agents for the treatment of cancer.
Conclusion:
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is a valuable chemical compound that has various scientific research applications. Its high selectivity towards metal ions and fluorescent properties make it a useful tool for studying different biological processes. N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide has also been found to exhibit various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. However, its low solubility in water can limit its applications in some experiments. There are several future directions for research on N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide, including the development of new synthetic methods and the investigation of its mechanism of action as an antitumor agent.
Synthesemethoden
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can be synthesized by reacting 5-nitro-2-thiophenecarboxaldehyde with 3-aminobenzoylacetamide in the presence of a suitable catalyst. The reaction yields N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide as a yellow solid with a high yield. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide has been found to exhibit various scientific research applications. One of the most significant applications of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is its use as a fluorescent probe for detecting metal ions. It has been reported that N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can selectively bind with copper ions, which can be detected by fluorescence spectroscopy. This property of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide makes it a valuable tool for studying the role of copper ions in different biological processes.
Another important application of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide is its use as an antitumor agent. It has been reported that N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide as an antitumor agent is still under investigation, but it is believed to involve the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[3-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9(17)15-11-4-2-3-10(7-11)14-8-12-5-6-13(20-12)16(18)19/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNROBRDJRZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)

![1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5563150.png)
![5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)
![S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate](/img/structure/B5563164.png)


![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)
![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)
![rel-(4aS,7aR)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-pyrimidinyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5563213.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5563230.png)
![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)
![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5563248.png)